molecular formula C20H17FN4OS2 B2415810 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 450347-05-4

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2415810
CAS No.: 450347-05-4
M. Wt: 412.5
InChI Key: YLWQKKYWIYYZTI-UHFFFAOYSA-N
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Description

Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The fluorophenyl group and the thiadiazol group are also common in many bioactive compounds .


Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . The specific structure of your compound would depend on the positions of the fluorophenyl, indolyl, sulfanyl, and thiadiazol groups.


Chemical Reactions Analysis

The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Indole compounds are generally reactive and can undergo a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are generally crystalline and colorless in nature .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some indole derivatives have been found to inhibit tubulin polymerization .

Future Directions

The future directions for research into this compound could include further exploration of its biological activities and potential therapeutic applications, as well as the development of new synthesis methods .

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS2/c1-13-23-24-20(28-13)22-19(26)12-27-18-11-25(17-5-3-2-4-16(17)18)10-14-6-8-15(21)9-7-14/h2-9,11H,10,12H2,1H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWQKKYWIYYZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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